2-Amino-1-(2-methyl-1,3-thiazol-4-yl)ethanone;hydrochloride
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Overview
Description
2-Amino-1-(2-methyl-1,3-thiazol-4-yl)ethanone;hydrochloride is a compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-methyl-1,3-thiazol-4-yl)ethanone;hydrochloride typically involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with ammonia or an amine source under specific conditions. One common method involves the use of thiourea and chloroacetone in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of large reactors, controlled temperatures, and pressures to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to obtain the hydrochloride salt in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-methyl-1,3-thiazol-4-yl)ethanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives .
Scientific Research Applications
2-Amino-1-(2-methyl-1,3-thiazol-4-yl)ethanone;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: This compound has shown potential as an antimicrobial and antifungal agent.
Medicine: It is being investigated for its anticancer properties and as a potential treatment for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-methyl-1,3-thiazol-4-yl)ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylthiazole: Similar in structure but lacks the ethanone group.
2-Amino-1,3-thiazole: A simpler thiazole derivative without the methyl and ethanone groups.
2-Amino-1,3,4-thiadiazole: Contains a thiadiazole ring instead of a thiazole ring.
Uniqueness
2-Amino-1-(2-methyl-1,3-thiazol-4-yl)ethanone;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the thiazole ring with the ethanone group and the hydrochloride salt form enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-amino-1-(2-methyl-1,3-thiazol-4-yl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS.ClH/c1-4-8-5(3-10-4)6(9)2-7;/h3H,2,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCVHKDSULDLEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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